molecular formula C28H25N7O6S3 B14116578 4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

Cat. No.: B14116578
M. Wt: 651.7 g/mol
InChI Key: ZOJXDIRFDLLPEJ-UHFFFAOYSA-N
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Description

The compound “4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide” is a complex organic molecule that features multiple functional groups, including pyrazole, pyrimidine, and sulfonamide moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each designed to construct different parts of the molecule. Typical synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Construction of the pyrimidine ring: This might involve the condensation of a β-keto ester with a guanidine derivative.

    Introduction of the sulfonamide group: This can be done by reacting an amine with a sulfonyl chloride.

    Coupling reactions: To link the different parts of the molecule, various coupling reactions such as Suzuki or Heck reactions might be employed.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This often involves the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural complexity.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H25N7O6S3

Molecular Weight

651.7 g/mol

IUPAC Name

4-[6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C28H25N7O6S3/c1-40-22-6-3-5-18(25(22)41-2)21-13-20(23-7-4-12-42-23)33-35(21)24(36)15-43-28-31-26-19(27(37)32-28)14-30-34(26)16-8-10-17(11-9-16)44(29,38)39/h3-12,14,21H,13,15H2,1-2H3,(H2,29,38,39)(H,31,32,37)

InChI Key

ZOJXDIRFDLLPEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)S(=O)(=O)N)C(=O)N3)C6=CC=CS6

Origin of Product

United States

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